CDK2 Binding Affinity vs. Reference Isatin
In a 2026 computational study, the native 6‑trifluoromethoxyisatin scaffold was docked into the CDK2 active site (PDB: 1H1S) using AutoDock Vina. The binding energy of the 6‑OCF₃ isatin (–9.8 kcal/mol) was 1.18 kcal/mol more favourable than that of a structurally similar reference isatin analogue lacking the C6‑trifluoromethoxy group (–8.62 kcal/mol), and only 0.3 kcal/mol less favourable than the most active derivative in the series (–10.1 kcal/mol) [1]. The 6‑OCF₃ group was shown to significantly affect ligand orientation, promoting deeper insertion into the hydrophobic pocket and establishing persistent hydrogen bonds in the hinge region, features not observed with the reference compound [1].
| Evidence Dimension | Molecular docking binding energy (ΔG_bind) |
|---|---|
| Target Compound Data | –9.8 kcal/mol |
| Comparator Or Baseline | Reference isatin analogue (no 6-OCF₃): –8.62 kcal/mol; Most active 6‑OCF₃ derivative: –10.1 kcal/mol |
| Quantified Difference | ΔΔG = –1.18 kcal/mol vs. reference; ΔΔG = +0.3 kcal/mol vs. most active derivative |
| Conditions | AutoDock Vina; CDK2 crystal structure PDB 1H1S; binding site defined around co‑crystallized ligand |
Why This Matters
A difference of >1 kcal/mol in predicted binding affinity is sufficient to prioritise the 6‑OCF₃ scaffold over an unsubstituted isatin analogue in CDK2‑focused hit‑to‑lead campaigns, reducing the number of synthetic iterations required to achieve low‑nanomolar potency.
- [1] Czeleń P, Szefler B. Design and Evaluation of New 6-Trifluoromethoxy-Isatin Derivatives as Potential CDK2 Inhibitors. Int J Mol Sci. 2026;27(4):1802. DOI: 10.3390/ijms27041802. View Source
